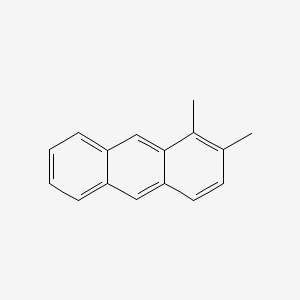
1,2-Dimethylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylanthracene is an organic compound belonging to the anthracene family, characterized by its three linearly fused benzene rings. This compound is known for its photophysical and photochemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
1,2-Dimethylanthracene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of anthracene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst . Industrial production methods often involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,2-Dimethylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthracene ring.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
1,2-Dimethylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in photophysical studies.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing compounds with specific biological targets.
Industry: It is used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials due to its photophysical properties
Mechanism of Action
The mechanism by which 1,2-Dimethylanthracene exerts its effects involves its interaction with molecular targets through its aromatic system. The compound can intercalate into DNA, affecting replication and transcription processes. Additionally, its ability to undergo photophysical transitions makes it useful in applications like OLEDs, where it can emit light upon excitation .
Comparison with Similar Compounds
1,2-Dimethylanthracene can be compared to other anthracene derivatives such as 9,10-dimethylanthracene and 9,10-diphenylanthracene. While all these compounds share a similar anthracene core, their substituents at different positions lead to variations in their photophysical properties and reactivity. For instance, 9,10-dimethylanthracene has a higher fluorescence quantum yield compared to this compound, making it more suitable for certain photophysical applications .
Similar compounds include:
- 9,10-Dimethylanthracene
- 9,10-Diphenylanthracene
- 2,2’-Bianthracene
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
53666-94-7 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,2-dimethylanthracene |
InChI |
InChI=1S/C16H14/c1-11-7-8-15-9-13-5-3-4-6-14(13)10-16(15)12(11)2/h3-10H,1-2H3 |
InChI Key |
PLPFBVXTEJUIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751528.png)
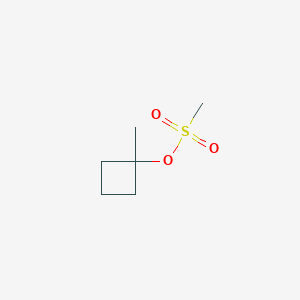
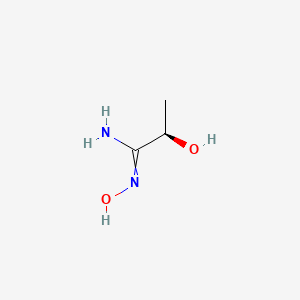
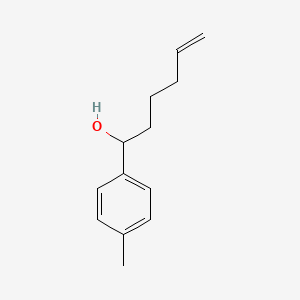
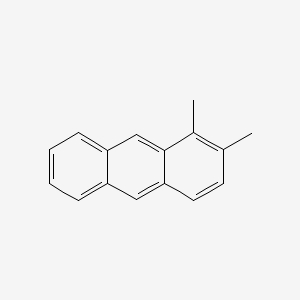
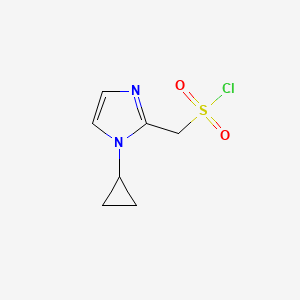
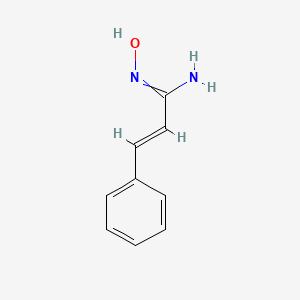
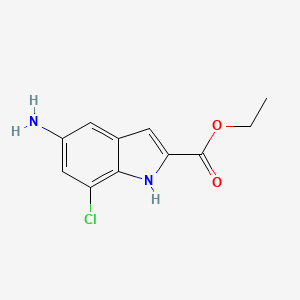
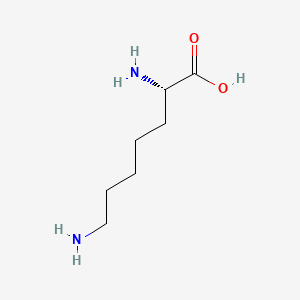
![2-[4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11751588.png)
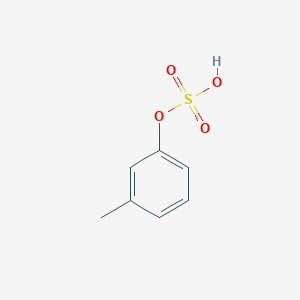
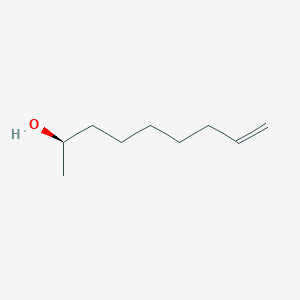
![Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B11751609.png)
![rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11751615.png)
